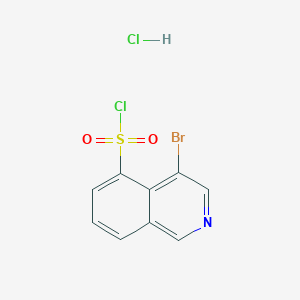

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

4-bromoisoquinoline-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S.ClH/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWOQDNNVNMRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593009 | |

| Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203176-80-0 | |

| Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation with Sulfuric Anhydride

In the first step, 5-bromoisoquinoline reacts with sulfuric anhydride (SO₃) in the presence of sulfuric acid. The reaction is exothermic, requiring external cooling to maintain temperatures between 10°C and 40°C. Sulfuric anhydride is typically added in a 5:1 to 15:1 molar ratio relative to the substrate, with optimal results observed at 8:1–10:1. This step forms 5-bromoisoquinoline-5-sulfonic acid , which remains in situ for subsequent halogenation.

Halogenation with Thionyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) at 20°C–40°C for 5–30 hours. Thionyl bromide (SOBr₂) may substitute for chloride variants, though yields decrease due to bromine’s lower electrophilicity. The final product precipitates as the hydrochloride salt upon addition of hydrochloric acid, achieving purities >99% after recrystallization.

Key Advantages :

-

One-pot synthesis reduces purification steps.

-

High scalability due to mild conditions.

-

Minimal by-products (e.g., positional isomers) compared to nitration-reduction routes.

Thiourea-Mediated Alkylation and Oxidative Chlorosulfonation

A two-step process developed in CN108752274B leverages thiourea to introduce the sulfonyl chloride group via intermediate thiouronium salts.

Synthesis of S-Isoquinoline Isothiourea Salt

5-Bromoisoquinoline undergoes alkylation with thiourea in polar aprotic solvents like dimethylformamide (DMF) or ethanol. For example, refluxing 5-bromoisoquinoline (2 mol) with thiourea (2.4 mol) in DMF for 4 hours yields the S-isoquinoline isothiourea salt with 99.3% efficiency. The crude product is purified via recrystallization in ethanol, removing unreacted starting materials.

Oxidative Chlorosulfonation

The thiouronium salt is dissolved in dilute hydrochloric acid and treated with oxidizing agents such as N-chlorosuccinimide (NCS) or potassium permanganate (KMnO₄) . For instance, combining 1 mol of the salt with 3 mol NCS in water at 15°C for 2 hours produces 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride in 95.9% yield. Post-reaction washing with sodium bisulfite (NaHSO₃) and dilute HCl removes excess oxidants, enhancing purity to 99.5%.

Critical Parameters :

-

Solvent choice : DMF maximizes thiourea solubility, while ethanol simplifies recrystallization.

-

Oxidant selection : NCS outperforms KMnO₄ in yield and reaction time.

Oxidative Chlorination of Benzylthio Intermediates

A novel route from US11535595B2 involves synthesizing 6-(benzylthio)isoquinoline followed by oxidative chlorination. Though originally designed for 6-substituted derivatives, this method is adaptable to 5-bromo analogs.

Formation of Benzylthio Intermediate

5-Bromoisoquinoline reacts with benzyl mercaptan (C₆H₅CH₂SH) in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. The reaction proceeds at 100°C–150°C for 1–10 hours, yielding the benzylthio intermediate.

Oxidative Chlorination

The intermediate is treated with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or sulfuryl chloride (SO₂Cl₂) in acetic acid-acetonitrile-water. For example, DCDMH (2 mol) in a 1:1 acetic acid-water mixture at 25°C for 3 hours converts the benzylthio group to a sulfonyl chloride, with subsequent HCl addition precipitating the hydrochloride salt.

Challenges :

-

Requires stringent temperature control to avoid over-oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each method:

Key Observations :

-

Method 2 achieves the highest yields and purity, attributed to the stability of thiouronium intermediates.

-

Method 1 offers industrial scalability but requires precise temperature control.

-

Method 3 is less efficient but valuable for derivatives requiring benzylthio precursors.

Reaction Optimization and By-Product Management

Temperature and Solvent Effects

-

Sulfonation (Method 1) : Excess SO₃ at >40°C promotes sulfonic acid dimerization, reducing yields.

-

Oxidative Chlorosulfonation (Method 2) : Reactions above 25°C degrade NCS, necessitating ice-water baths.

-

Benzylthio Oxidation (Method 3) : Acetic acid minimizes side reactions but complicates HCl salt precipitation.

By-Product Isolation

-

Positional Isomers : Method 1’s one-pot design inherently suppresses isomer formation through regioselective sulfonation.

-

Oxidant Residues : NaHSO₃ washes in Method 2 eliminate residual NCS or KMnO₄.

Industrial Applications and Scalability

Method 2’s high yield and minimal purification steps make it preferable for large-scale production. For example, Example 6 in CN108752274B demonstrates a 95.9% yield at the kilogram scale using DMF and NCS. In contrast, Method 1’s reliance on SOCl₂ necessitates corrosion-resistant reactors, increasing capital costs .

Chemical Reactions Analysis

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Inhibition of AKT Activity:

One of the primary applications of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride is its function as an inhibitor of the AKT signaling pathway, which is often dysregulated in various cancers. This compound has been shown to be effective against several types of neoplasms, including breast, prostate, and ovarian cancers. The mechanism involves the inhibition of AKT activity, which is crucial for cell survival and proliferation in cancer cells .

Case Study: Cancer Treatment

A significant patent describes the use of isoquinoline-5-sulfonic acid amides, which include derivatives like this compound, as therapeutic agents for treating cancers exhibiting defects in the PTEN gene or deregulated PI3-Kinase activity. The administration of these compounds has demonstrated efficacy in preclinical models, leading to a reduction in tumor growth .

Synthesis of Novel Therapeutics

Development of Sulfonamide Hybrids:

Recent studies have focused on synthesizing chalcone-sulfonamide hybrids incorporating this compound. These hybrids have shown promising cytotoxicity against cancer cell lines, with selectivity ratios indicating potential for targeted therapy. For instance, specific derivatives exhibited up to 50-fold selectivity for cancer cells over non-cancerous cells .

Table: Cytotoxicity Data for Chalcone-Sulfonamide Hybrids

| Compound | Cell Line Tested | GI50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 4d | HCT116 | 1.5 | 50 |

| 4j | U251 | 1.8 | 48 |

| 4k | LOX IMVI | 1.6 | 45 |

Other Therapeutic Applications

Antiviral Properties:

Beyond oncology, there is emerging interest in the antiviral potential of compounds derived from this compound. Research indicates that these compounds may inhibit viral replication and could be developed into antiviral agents .

Case Study: Viral Infections

The same patent that discusses cancer treatments also mentions the potential use of these compounds as antiviral agents, suggesting a broader application in infectious disease management .

Mechanism of Action

The mechanism of action of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules . This reactivity makes it useful in the modification of biological molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Key Findings:

Substituent Impact: Bromine: The bromo group’s larger atomic radius and polarizability enhance steric hindrance and lipophilicity (higher LogP) compared to fluorine or methyl. This may improve membrane permeability in drug design but reduce solubility in aqueous media. Fluorine: The fluoro analog’s moderate electron-withdrawing effect stabilizes the sulfonyl chloride group, favoring reactivity in nucleophilic substitutions. Its lower molecular weight and LogP (~4.18) suggest better solubility than the bromo derivative . Methyl: The methyl group’s electron-donating nature may decrease sulfonyl chloride reactivity but improve stability.

Synthetic Utility: The bromo derivative’s higher molecular weight and steric bulk make it less reactive than the fluoro analog but more selective in coupling reactions. Fluorinated isoquinolines are precursors to drugs like Ripasudil Hydrochloride, a Rho kinase inhibitor , whereas methylated variants are used in kinase assays .

Biological Activity

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS No. 1203176-80-0) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C9H7BrClN3O2S

- Molecular Weight : 292.58 g/mol

- Structure : Contains a bromo group on the isoquinoline ring and a sulfonyl chloride functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The sulfonamide moiety is known to inhibit carbonic anhydrase and other key enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

-

Anticancer Activity

- Research indicates that isoquinoline derivatives can inhibit tumor cell proliferation. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Case Study : In vitro studies showed that derivatives with bromo substitutions significantly reduced the viability of breast cancer cells (MCF-7) when treated with varying concentrations of the compound.

-

Anti-inflammatory Effects

- The compound has been explored for its potential to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes. Inhibition of LOX can reduce the production of pro-inflammatory mediators.

- Data Table : Inhibition potency against LOX enzymes was measured, showing promising results for compounds derived from sulfonamide scaffolds.

- Antimicrobial Activity

- Similar compounds have shown antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the sulfonyl chloride group may enhance membrane permeability, allowing for increased efficacy.

- Case Study : A series of experiments demonstrated that related isoquinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds identified key structural features that enhance activity:

| Structural Feature | Effect on Activity |

|---|---|

| Bromo substitution | Increases potency |

| Sulfonamide linkage | Enhances enzyme inhibition |

| Aromatic ring modifications | Alters binding affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination and sulfonylation of isoquinoline derivatives. A common approach includes:

- Step 1 : Bromination of isoquinoline at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 60–80°C).

- Step 2 : Sulfonylation at the 5-position using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride moiety.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of SOCl₂). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and sulfonyl chloride groups (no direct proton signal; inferred via coupling patterns).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and hydrochloride salt (N–H stretch at ~2500–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Validate chloride content (~18–20% by weight) to confirm hydrochloride salt formation .

Q. How should researchers handle and store this compound to maintain stability and prevent decomposition?

- Methodological Answer :

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to avoid moisture. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B/1 ).

- Storage : Keep in amber glass vials at –20°C, desiccated with silica gel. Avoid exposure to alcohols, amines, or aqueous solutions to prevent hydrolysis.

- Decomposition Signs : Discoloration (yellow to brown) or gas evolution indicates degradation; discard via licensed hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, and how does steric hindrance influence its selectivity?

- Methodological Answer :

- Mechanism : The bromine atom at the 4-position acts as a leaving group in SNAr reactions, while the sulfonyl chloride enables cross-coupling (e.g., Suzuki-Miyaura). Steric hindrance from the fused isoquinoline ring reduces reactivity at the 1- and 8-positions, favoring substitutions at the 4- and 5-sites.

- Experimental Validation : Use DFT calculations to map electron density distributions. Compare reaction rates with/without bulky ligands (e.g., triphenylphosphine) to assess steric effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Controlled Replication : Systematically test solubility in anhydrous dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) under nitrogen.

- Variable Control : Document purity (HPLC ≥95%), temperature (20–25°C), and moisture content (Karl Fischer titration).

- Data Interpretation : Use Hansen solubility parameters to correlate discrepancies with solvent polarity (δD, δP, δH). Publish findings with raw data tables to enhance reproducibility .

Q. What strategies mitigate competing side-reactions when using this compound in multi-step organic syntheses?

- Methodological Answer :

- Protection/Deprotection : Temporarily block reactive sites (e.g., sulfonyl chloride) using tert-butyldimethylsilyl (TBS) groups.

- Catalytic Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for selective cross-coupling, minimizing undesired dimerization.

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid byproducts) and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.